2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a quinazolinone-derived acetamide featuring a 4-bromophenyl group at position 3 of the quinazolinone core and a 3-chloro-2-methylphenyl substituent on the acetamide nitrogen. Its molecular formula is C₃₃H₂₃BrClN₃O₂S, with a molecular weight of 528.85 g/mol (exact mass: 527.007 g/mol) .
Properties
Molecular Formula |
C23H17BrClN3O2S |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c1-14-18(25)6-4-8-19(14)26-21(29)13-31-23-27-20-7-3-2-5-17(20)22(30)28(23)16-11-9-15(24)10-12-16/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
PSOLAEWFNDQQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinazolinone core, bromination, and subsequent sulfanyl and acetamide modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety .
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the quinazolinone core, acetamide side chain, or aromatic rings. Key examples include:
Key Structural Trends :
- Halogen Substitution: Bromine and chlorine atoms are common at the quinazolinone 4-position or acetamide phenyl rings, enhancing electron-withdrawing effects and steric bulk .
- Phenyl Ring Modifications : Methoxy, ethoxy, and trifluoromethyl groups alter electronic properties (e.g., methoxy increases electron density, trifluoromethyl enhances hydrophobicity) .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound exhibits characteristic C=O (quinazolinone) and C≡N (if present) stretches at 1660–1670 cm⁻¹ and 2210–2220 cm⁻¹, respectively, consistent with related derivatives .
- ¹H-NMR : Aromatic protons resonate at δ 7.20–7.92 ppm , while NH protons appear as broad singlets near δ 10.10–11.95 ppm .
- Crystallography : Analogous compounds (e.g., N-(4-bromophenyl)acetamide) show dihedral angles of 66.4° between aromatic rings, influencing packing and stability .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (CAS Number: 499104-41-5) is a quinazoline derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 535.24 g/mol. The presence of bromine and chlorine atoms suggests potential interactions with biological targets, which can influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H14BrCl2N3O2S |
| Molecular Weight | 535.24 g/mol |
| CAS Number | 499104-41-5 |
| Purity | NLT 98% |
Anticancer Potential
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, similar compounds have shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- In vitro Studies :
- A study demonstrated that quinazoline derivatives could inhibit tumor growth by targeting specific kinases involved in cell signaling pathways. The compound under review may share similar mechanisms due to its structural characteristics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are critical in inflammatory processes and cancer progression.
- Cyclooxygenase Inhibition :
- Compounds structurally related to our target have shown moderate inhibition of COX-2, which is often overexpressed in various cancers.
- IC50 Values : Compounds in related studies exhibited IC50 values ranging from 10 μM to 30 μM against COX enzymes, suggesting that our compound may exhibit similar potency.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's thioether functionality may enhance its ability to penetrate bacterial membranes, providing a pathway for antimicrobial action.
- Minimum Inhibitory Concentration (MIC) :
- Related compounds have shown MIC values indicating effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer activity of a series of quinazoline derivatives, including those similar to our compound. The results indicated that these compounds could significantly reduce cell viability in MCF-7 cells through apoptosis induction mechanisms.
Study on Enzyme Inhibition
Research focused on the structure-activity relationship (SAR) of quinazoline derivatives revealed that modifications at specific positions on the quinazoline ring could enhance COX-2 inhibitory activity. The presence of halogen atoms was found to be beneficial for increasing potency.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters must be controlled to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
- Thioether formation : Reaction of a quinazolinone thiol intermediate with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters :
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Reaction time : Extended stirring (12–24 hours) ensures complete conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide carbonyl at δ ~170 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
- X-ray crystallography :
- Use SHELX software for structure solution and refinement. The dihedral angle between the quinazolinone and bromophenyl rings (e.g., ~66° in analogous structures) confirms spatial arrangement .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What preliminary biological screening approaches are recommended to assess the compound’s bioactivity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ calculation for HepG2 or MCF-7) .
- Target identification :
- Molecular docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases, topoisomerases) based on the compound’s sulfanyl-acetamide scaffold .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities, and what factors contribute to yield variability?
- Methodological Answer :
- Scale-up challenges :
- Solvent volume reduction : Transition from batch to flow chemistry to maintain mixing efficiency .
- Exothermic reactions : Use jacketed reactors with temperature control to prevent decomposition.
- Yield variability factors :
- Impurity profiles : Monitor byproducts (e.g., disulfide formation) via LC-MS and adjust stoichiometry of thiol reagents .
- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., binding affinity) and experimental bioactivity data?
- Methodological Answer :
- Data reconciliation workflow :
Re-evaluate docking parameters : Adjust protonation states of ligand/target (e.g., using Schrödinger’s Epik) .
Q. Experimental validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm predicted interactions.
- Cellular thermal shift assay (CETSA) : Verify target engagement in live cells .
Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl) to probe SAR .
Q. How does the electronic environment of the 4-bromophenyl and 3-chloro-2-methylphenyl substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electronic effects :
- Bromophenyl group : The electron-withdrawing Br atom increases electrophilicity of the quinazolinone ring, enhancing hydrogen-bonding with biological targets (e.g., kinase ATP pockets) .
- Chloro-methylphenyl group : The Cl and methyl groups create a steric bulk that may improve metabolic stability by reducing CYP450 oxidation .
- Experimental validation :
- Hammett analysis : Compare reaction rates of analogs with varying substituents to quantify electronic contributions .
- Crystallographic data : Analyze bond lengths (e.g., C-Br ~1.89 Å) to correlate with computed electrostatic potentials .
Q. What advanced structural modification strategies can enhance the compound’s selectivity for a specific biological target?
- Methodological Answer :
- Rational design :
- Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or amine to modulate solubility and target affinity .
- Fragment-based design : Attach known pharmacophores (e.g., triazole rings) to the acetamide backbone to exploit secondary binding pockets .
- Validation :
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide modifications .
Data Contradiction Analysis
Q. How should discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the quinazolinone core be addressed?
- Methodological Answer :
- Root cause :
- Crystal packing effects : Experimental angles may deviate due to intermolecular forces (e.g., N–H⋯O hydrogen bonds) not modeled in DFT .
- Resolution :
- Periodic boundary calculations : Use CASTEP or VASP to simulate crystal environment impacts on geometry .
- Comparative analysis : Overlay DFT-optimized and X-ray structures in Mercury software to quantify deviations .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
